4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide
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Overview
Description
The compound “4-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methylbenzenesulfonamide” is a complex organic molecule that contains several functional groups. It includes a sulfonamide group, a furan ring, a pyridine ring, and a fluorobenzene ring . Sulfonamides are a group of compounds known for their antibacterial properties . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound similar to benzene and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group attached to a fluorobenzene ring, which is further connected to a pyridine ring with a furan ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups. For example, the presence of the sulfonamide, furan, and pyridine groups could influence its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Research involving similar sulfonamide compounds has focused on their adsorption and corrosion inhibition properties on metals, utilizing quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the molecular behavior of such compounds in protecting metals from corrosion, which is crucial in materials science and engineering applications (Kaya et al., 2016).
Fluorosubstituted Heterocycles Synthesis
Studies on the synthesis of fluorosubstituted heterocycles, including furans, have been conducted. These compounds are synthesized via the treatment of lithio derivatives with N-fluorodibenzenesulfonamide, showing the versatility of fluorine in modifying the electronic properties of heterocyclic compounds. Such modifications are valuable in drug discovery and development, providing insights into the structural activity relationships (Dvornikova et al., 2003).
Dual Receptor Ligand Discovery
The discovery and optimization of compounds acting on serotonin receptors have been reported, where similar fluorine-containing heterocycles show promising results as dual receptor ligands with potential therapeutic applications in neuropsychiatric and neurological disorders. This suggests that compounds with related structures could be explored for their receptor-binding properties, offering avenues for new drug development (Staroń et al., 2019).
COX-2 Inhibition for Therapeutic Applications
Research into sulfonamide derivatives has also identified compounds with significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. This activity is critical in the development of anti-inflammatory and analgesic agents, pointing to the broader pharmaceutical applications of sulfonamide-based compounds in addressing conditions like arthritis and acute pain (Hashimoto et al., 2002).
Structural Investigations and Pharmaceutical Applications
Structural investigations of compounds with similar functionalities have been conducted to understand their potential as active pharmaceutical ingredients (APIs) for treating conditions such as dementia. These studies include single-crystal X-ray and solid-state NMR characterizations, which are essential in drug design and development processes (Pawlak et al., 2021).
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-6-16(2-3-17(12)18)24(21,22)20-9-13-7-15(10-19-8-13)14-4-5-23-11-14/h2-8,10-11,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLPBIHMJMBXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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